molecular formula C7H4Cl3F B1582446 2-Fluorobenzotrichloride CAS No. 488-98-2

2-Fluorobenzotrichloride

Cat. No.: B1582446
CAS No.: 488-98-2
M. Wt: 213.5 g/mol
InChI Key: JYLVSNNSOWDQQX-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid with a molecular weight of 213.46 g/mol . This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobenzotrichloride can be synthesized through the chlorination of 2-fluorotoluene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 75°C under reduced pressure (5 mmHg) .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feed of 2-fluorotoluene and chlorine gas into a reactor, with the reaction being catalyzed by iron(III) chloride. The product is then purified through distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzotrichloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form substituted products.

    Reduction: It can be reduced to 2-fluorobenzyl chloride using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to 2-fluorobenzoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzotrichlorides.

    Reduction: 2-Fluorobenzyl chloride.

    Oxidation: 2-Fluorobenzoic acid.

Scientific Research Applications

2-Fluorobenzotrichloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Utilized in the preparation of biologically active molecules for research purposes.

    Medicine: Employed in the synthesis of potential drug candidates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluorobenzotrichloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing fluorine and chlorine atoms. These atoms increase the electrophilicity of the carbon atom attached to them, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into the benzene ring .

Comparison with Similar Compounds

    Benzotrichloride (α,α,α-Trichlorotoluene): Similar in structure but lacks the fluorine atom.

    2-Chlorobenzotrichloride: Contains a chlorine atom instead of a fluorine atom at the ortho position.

    4-Fluorobenzotrichloride: The fluorine atom is positioned at the para position instead of the ortho position.

Uniqueness: 2-Fluorobenzotrichloride is unique due to the presence of the fluorine atom at the ortho position, which significantly influences its reactivity and properties. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its non-fluorinated counterparts .

Properties

IUPAC Name

1-fluoro-2-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLVSNNSOWDQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060075
Record name 2-Fluorobenzotrichloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-98-2
Record name 1-Fluoro-2-(trichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-fluoro-2-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-fluoro-2-(trichloromethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Fluorobenzotrichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-fluoro-α,α,α-trichlorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.993
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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